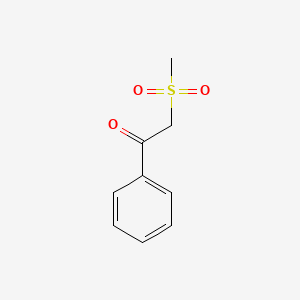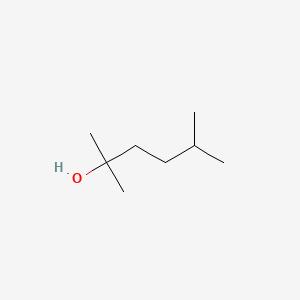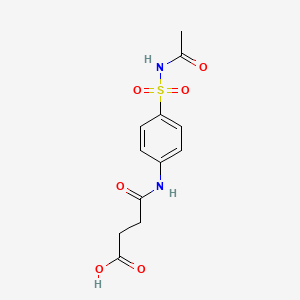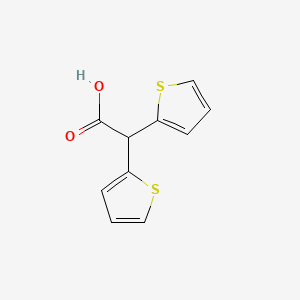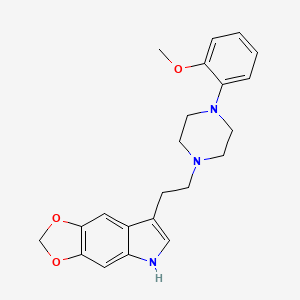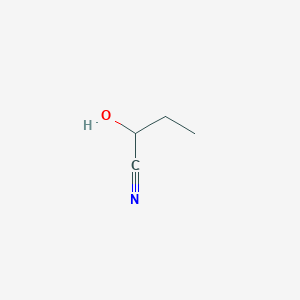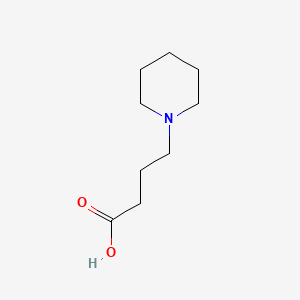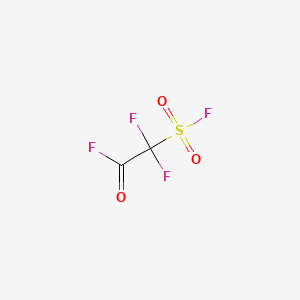![molecular formula C8H9ClO B1294521 Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride CAS No. 27063-48-5](/img/structure/B1294521.png)
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride
概要
説明
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a chemical compound that is part of a family of bicyclic structures with significant relevance in organic chemistry due to their unique properties and potential applications in various chemical reactions and syntheses. The compound features a bicyclic ring system with a carbonyl chloride functional group, which can be a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of derivatives related to Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride has been explored in several studies. For instance, derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene were synthesized through reactions with various reagents such as p-nitrobenzenesulfonyl chloride and benzoyl chloride . Additionally, the synthesis of {2-exo-bicyclo[2.2.1]hept-exo-3-acetato-5-enyl}-5,10,15,20-tetraphenylporphinatothallium(III) involved the attachment of an organothallium(III) group to the bicyclo[2.2.1] unit .
Molecular Structure Analysis
The molecular structure of compounds within the Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride family has been determined using various techniques. For example, the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid was determined by single-crystal X-ray diffraction techniques . The structure of {2-exo-bicyclo[2.2.1]hept-exo-3-acetato-5-enyl}-5,10,15,20-tetraphenylporphinatothallium(III) was also elucidated, showing the thallium atom and the acetato group attached cis-exo to the bicyclo[2.2.1] unit .
Chemical Reactions Analysis
The chemical reactivity of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride derivatives has been investigated in various contexts. For instance, the epoxidation of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives was achieved using peroxyphthalic acid . The reaction of Bicyclo[3.2.0]hept-2-en-6-one with O- or N-nucleophiles yielded cyclopentadienylacetic acid derivatives, demonstrating the reactivity of the carbonyl and bridge-head C-atom . Additionally, the pyrolysis of Bicyclo[2,2,1]hept-2-en-7-ones resulted in the loss of carbon monoxide, with the presence of a double bond at the C2-C3 position being essential for decarbonylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride derivatives have been characterized through various spectroscopic methods. The photoelectron spectra of bicyclo[2.2.1]hept-5-ene-2,3-diones were interpreted based on CNDO/s computations and empirical correlations . Carbon-13 NMR parameters provided insights into the shielding effects arising from the porphyrin ring current in the structure of the thallium(III) compound . The hydrogen-bonding properties of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide were elucidated through crystal structures, revealing H-bonded dimers with distinct orientations of the bicyclic portion .
科学的研究の応用
Synthesis and Chemistry
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride plays a crucial role in synthetic chemistry. For instance, it's involved in the synthesis of Bicyclo[4.1.0]hept-1,6-ene, which shows interesting reactivity such as dimerization and oxidation, leading to various carbonyl products (Billups et al., 1996).
Polymer Chemistry
This compound is significant in polymer chemistry. For example, its derivatives have been used in Pd(II)-catalyzed homo- and copolymerizations to produce functionalized cycloaliphatic polyolefins (Mathew et al., 1996). Additionally, the synthesis and chemical transformations of amides containing two norbornene fragments, where bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a key component, have been studied, revealing insights into their conformation and steric strains (Kas’yan et al., 2004).
Catalysis and Organic Reactions
In the field of catalysis and organic reactions, bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is involved in the synthesis of tricyclic compounds and cyclopentanoid chemistry through palladium-catalyzed cyclocarbonylation reactions (Amari et al., 1985).
Safety And Hazards
特性
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXVFUUHSZSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949819 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
CAS RN |
27063-48-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027063485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27063-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


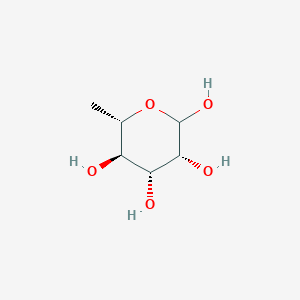

![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)
